molecular formula C15H18FNO4 B2823857 8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid CAS No. 2305254-94-6

8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid

Cat. No.: B2823857
CAS No.: 2305254-94-6
M. Wt: 295.31
InChI Key: YBAKTUHUWNKZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid is a fluorinated tetrahydroisoquinoline derivative featuring a tert-butyloxycarbonyl (Boc) protecting group at position 2 and a carboxylic acid moiety at position 5. Its IUPAC name reflects the substitution pattern: the fluorine atom at position 8 enhances electronic effects and metabolic stability, while the Boc group improves solubility in organic solvents and serves as a temporary protective group for synthetic intermediates . The compound’s molecular formula is C₁₆H₁₈FNO₄, with a molecular weight of 307.32 g/mol. Its structural rigidity, conferred by the tetrahydroisoquinoline core, makes it a valuable scaffold in medicinal chemistry, particularly for targeting enzymes or receptors requiring planar aromatic interactions.

Properties

IUPAC Name

8-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FNO4/c1-15(2,3)21-14(20)17-7-6-9-4-5-10(13(18)19)12(16)11(9)8-17/h4-5H,6-8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBAKTUHUWNKZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2305254-94-6
Record name 2-[(tert-butoxy)carbonyl]-8-fluoro-1,2,3,4-tetrahydroisoquinoline-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Methyl 2-(2,2,2-Trifluoroacetyl)-1,2,3,4-tetrahydroisoquinoline-7-carboxylate (9a)

  • Structure: Similar tetrahydroisoquinoline core but replaces the Boc group with a trifluoroacetyl group at position 2 and a methyl ester at position 6.
  • Key Differences :
    • The trifluoroacetyl group increases electrophilicity and metabolic lability compared to the Boc group.
    • Methyl ester reduces aqueous solubility relative to the free carboxylic acid in the target compound.
  • Synthesis: Prepared via trifluoroacetylation of a tetrahydroisoquinoline precursor in methanol .

8-Amino-7-(2-carboxy-phenylamino)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic Acid (Compound 10)

  • Structure: Quinoline core with fluoro, carboxylic acid, and cyclopropyl substituents.
  • Key Differences: The quinoline scaffold lacks the partial saturation of the tetrahydroisoquinoline ring, altering conformational flexibility. Dual carboxylic acid groups enhance polarity but reduce blood-brain barrier permeability compared to the single carboxylic acid in the target compound.
  • Application: Intermediate for synthesizing quinolone-based antibiotics like ciprofloxacin derivatives .

7-Chloro-2-(3,4-dimethylphenyl)-8-methylquinoline-4-carboxylic Acid

  • Structure: Chlorine and methyl substituents on a quinoline-4-carboxylic acid backbone.
  • Key Differences :
    • Chlorine at position 7 increases steric bulk and lipophilicity compared to fluorine at position 8 in the target compound.
    • Lack of a protective group limits synthetic versatility .

Key Findings

Fluorine vs. Chlorine: Fluorine at position 8 (target compound) improves metabolic stability and reduces steric hindrance compared to chlorine in quinoline derivatives .

Protective Groups : The Boc group offers superior stability under acidic conditions compared to trifluoroacetyl, which requires harsh conditions for removal .

Solubility : Carboxylic acid groups enhance water solubility, but bulky substituents (e.g., Boc, trifluoroacetyl) counteract this effect, necessitating formulation optimization.

Q & A

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm regiochemistry, with characteristic shifts for the Boc group (δ ~1.4 ppm for tert-butyl) and fluorine-induced deshielding in aromatic regions .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 337.12) and detects impurities .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection assesses purity (>98% recommended for biological assays) .

How does the fluorine substitution at the 8-position affect the compound’s bioactivity compared to non-fluorinated analogs?

Advanced Research Question

  • Electronic Effects : Fluorine’s electronegativity enhances hydrogen-bonding capacity with biological targets (e.g., enzymes or receptors), potentially increasing binding affinity .
  • Metabolic Stability : The C-F bond resists oxidative degradation, prolonging half-life in vivo compared to non-fluorinated analogs .
    Data Contradictions : Some studies report reduced solubility due to fluorine’s hydrophobicity, conflicting with enhanced activity claims. Resolution requires comparative solubility assays (e.g., shake-flask method) and structural tweaks (e.g., adding polar substituents) .

What strategies are recommended for resolving discrepancies in reported biological activity data across studies?

Advanced Research Question

  • Reproducibility Checks : Validate assays under standardized conditions (e.g., pH, temperature, cell lines) to isolate compound-specific effects .
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing Boc with other protecting groups) to identify contributors to bioactivity .
  • Computational Modeling : Molecular docking simulations (e.g., using AutoDock Vina) can predict binding modes and reconcile conflicting experimental results .

How can researchers mitigate toxicity risks associated with handling this compound in laboratory settings?

Advanced Research Question

  • Exposure Controls : Use fume hoods for synthesis steps involving volatile reagents (e.g., TFA) and wear nitrile gloves to prevent dermal absorption .
  • Toxicity Screening : Conduct preliminary in vitro assays (e.g., MTT assays on HEK293 cells) to identify acute toxicity thresholds before in vivo studies .
  • Waste Management : Neutralize acidic byproducts before disposal and adhere to institutional hazardous waste protocols .

What are the structural analogs of this compound, and how do their properties compare?

Basic Research Question
Key analogs include:

Compound NameStructural DifferenceBioactivity Comparison
7-Fluoro-3,4-dihydroisoquinolin-1(2H)-oneLacks Boc and carboxylic acid groupsReduced enzyme inhibition but improved solubility
6-Fluoro-2-(2'-fluorobiphenyl)quinoline-4-carboxylic acidBiphenyl substituentEnhanced antimicrobial activity but higher cytotoxicity
Unique Advantage : The Boc group in the target compound balances stability and reactivity, making it preferable for prodrug development .

What experimental designs are optimal for studying this compound’s interactions with biological targets?

Advanced Research Question

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry for enzyme-substrate interactions .
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) using immobilized target proteins .
  • X-ray Crystallography : Resolves 3D binding conformations, critical for rational drug design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.